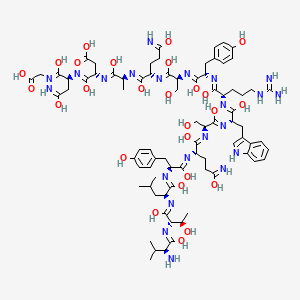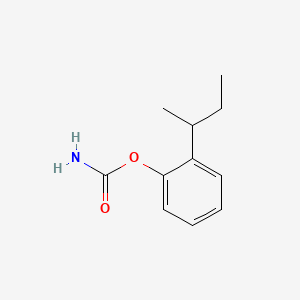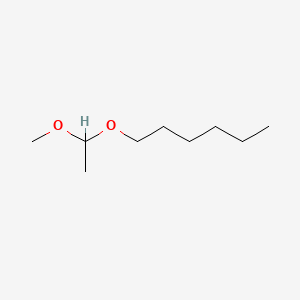
Tendamistat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tendamistat is a 74-amino-acid protein produced by the bacterium Streptomyces tendae. It is a potent inhibitor of mammalian α-amylases, enzymes responsible for breaking down starch into sugars. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of diabetes mellitus, by inhibiting α-amylases in the human stomach to reduce postprandial glucose peaks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tendamistat is typically produced through fermentation processes involving Streptomyces tendae. The gene encoding this compound is cloned and expressed in Streptomyces lividans, which secretes the active form of the inhibitor into the culture medium. The optimal temperature for production is around 19°C .
Industrial Production Methods: Industrial production involves high-yield fermentation and purification processes. The culture fluids of Streptomyces tendae are subjected to various isolation techniques, including rapid crystallization methods, to obtain homogeneous this compound . Mutant strains of Streptomyces have been developed to enhance the yield and stability of the produced this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Tendamistat primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. It forms a tight-binding, pseudo-irreversible complex with α-amylases .
Common Reagents and Conditions: The formation of the this compound-α-amylase complex is facilitated by hydrogen bonding, hydrophobic interactions, and electrostatic forces. The inhibitor and the enzyme form a stoichiometric 1:1 complex, which is stable under various conditions .
Major Products Formed: The primary product of interest is the this compound-α-amylase complex, which effectively inhibits the enzymatic activity of α-amylase .
Applications De Recherche Scientifique
Tendamistat has been extensively studied for its applications in various fields:
Mécanisme D'action
Tendamistat exerts its effects by binding to the active site of α-amylase, thereby inhibiting its enzymatic activity. The binding involves multiple interactions, including hydrogen bonds and hydrophobic contacts. This tight-binding interaction prevents the enzyme from breaking down starch into glucose, thereby reducing postprandial glucose levels .
Comparaison Avec Des Composés Similaires
Tendamistat is unique among α-amylase inhibitors due to its proteinaceous nature and tight-binding affinity. Similar compounds include:
Acarbose: A carbohydrate-based inhibitor that also targets α-amylase but with a different mechanism of action.
Miglitol: Another carbohydrate-based inhibitor used in the treatment of diabetes.
Organotin Compounds: These compounds have been used to template short peptide inhibitors similar to this compound
This compound’s uniqueness lies in its protein structure and the specific interactions it forms with α-amylase, making it a valuable model for studying enzyme inhibition and protein-protein interactions.
Propriétés
Formule moléculaire |
C79H114N22O26 |
|---|---|
Poids moléculaire |
1787.9 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-1-hydroxy-3-methylbutylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1,3-dihydroxypropylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxypropylidene]amino]-4-[(2S)-1-(carboxymethylimino)-1,4-dihydroxy-4-iminobutan-2-yl]imino-4-hydroxybutanoic acid |
InChI |
InChI=1S/C79H114N22O26/c1-36(2)26-50(98-78(127)64(39(6)104)101-77(126)63(83)37(3)4)70(119)95-51(27-40-13-17-43(105)18-14-40)71(120)91-49(22-24-59(81)108)69(118)99-57(35-103)76(125)96-53(29-42-32-87-46-11-8-7-10-45(42)46)73(122)90-47(12-9-25-86-79(84)85)68(117)94-52(28-41-15-19-44(106)20-16-41)72(121)100-56(34-102)75(124)92-48(21-23-58(80)107)67(116)89-38(5)65(114)93-55(31-61(110)111)74(123)97-54(30-60(82)109)66(115)88-33-62(112)113/h7-8,10-11,13-20,32,36-39,47-57,63-64,87,102-106H,9,12,21-31,33-35,83H2,1-6H3,(H2,80,107)(H2,81,108)(H2,82,109)(H,88,115)(H,89,116)(H,90,122)(H,91,120)(H,92,124)(H,93,114)(H,94,117)(H,95,119)(H,96,125)(H,97,123)(H,98,127)(H,99,118)(H,100,121)(H,101,126)(H,110,111)(H,112,113)(H4,84,85,86)/t38-,39+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1 |
Clé InChI |
QFVHHVFVZLFPHM-UCEBDAAVSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=N[C@@H](CC(C)C)C(=N[C@@H](CC1=CC=C(C=C1)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CO)C(=N[C@@H](CC2=CNC3=CC=CC=C32)C(=N[C@@H](CCCNC(=N)N)C(=N[C@@H](CC4=CC=C(C=C4)O)C(=N[C@@H](CO)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](C)C(=N[C@@H](CC(=O)O)C(=N[C@@H](CC(=N)O)C(=NCC(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C([C@H](C(C)C)N)O)O |
SMILES canonique |
CC(C)CC(C(=NC(CC1=CC=C(C=C1)O)C(=NC(CCC(=N)O)C(=NC(CO)C(=NC(CC2=CNC3=CC=CC=C32)C(=NC(CCCNC(=N)N)C(=NC(CC4=CC=C(C=C4)O)C(=NC(CO)C(=NC(CCC(=N)O)C(=NC(C)C(=NC(CC(=O)O)C(=NC(CC(=N)O)C(=NCC(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C(C(C(C)O)N=C(C(C(C)C)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S)-5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13751571.png)

![1-Benzyl-1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13751587.png)
![Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester](/img/structure/B13751589.png)
![1-[(4-Tert-butylphenyl)methyl]-3-[[2-(methanesulfonamido)phenyl]methyl]thiourea](/img/structure/B13751592.png)

![2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751606.png)


